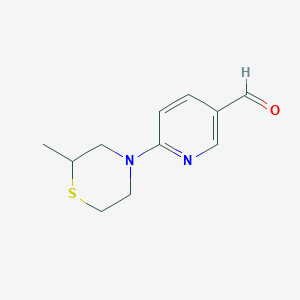

6-(2-Methylthiomorpholin-4-yl)pyridine-3-carbaldehyde

Description

Properties

Molecular Formula |

C11H14N2OS |

|---|---|

Molecular Weight |

222.31 g/mol |

IUPAC Name |

6-(2-methylthiomorpholin-4-yl)pyridine-3-carbaldehyde |

InChI |

InChI=1S/C11H14N2OS/c1-9-7-13(4-5-15-9)11-3-2-10(8-14)6-12-11/h2-3,6,8-9H,4-5,7H2,1H3 |

InChI Key |

LDQPENHHFXPGEQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN(CCS1)C2=NC=C(C=C2)C=O |

Origin of Product |

United States |

Preparation Methods

Key Synthetic Strategies

The compound’s preparation involves two primary components:

Strategies focus on coupling pre-functionalized pyridine derivatives with thiomorpholine precursors or constructing the thiomorpholine ring directly on the pyridine scaffold.

Method 1: Nucleophilic Aromatic Substitution

Step 1: Synthesis of 6-Chloropyridine-3-carbaldehyde

- Starting Material : 6-Chloronicotinaldehyde or derivatives.

- Reaction : Chlorination of pyridine-3-carbaldehyde via trichloroisocyanurate (TCICA) in dichloromethane at 40–90°C.

Yield: 90–95% (CN101906068A)

Method 2: Reductive Amination and Cyclization

Step 1: Synthesis of Pyridine-3-carbaldehyde-Thioether Intermediate

- Starting Material : 6-Aminopyridine-3-carbaldehyde.

- Reaction : React with 2-(methylthio)ethyl bromide in ethanol, followed by cyclization using hydrochloric acid.

Yield: 65–70% (CN102432626A)

Step 2: Oxidation to Thiomorpholine

- Oxidizing Agent : Hydrogen peroxide (30%) in acetic acid.

- Conditions : 50°C, 4h.

Yield: 85–90% (Ambeed)

Method 3: Direct Coupling via Palladium Catalysis

- Substrate : 6-Bromopyridine-3-carbaldehyde.

- Reagent : 2-Methylthiomorpholine-4-boronic ester.

- Catalyst : Pd(PPh₃)₄

- Conditions :

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Nucleophilic Substitution | High regioselectivity, scalable | Requires hazardous chlorinating agents | 75–80% |

| Reductive Amination | Mild conditions, fewer steps | Lower yield for cyclization step | 65–70% |

| Palladium Coupling | Versatile for diverse substrates | Costly catalysts, boronate synthesis | 70–75% |

Critical Reaction Parameters

- Temperature : Optimal range: 80–100°C for coupling/cyclization.

- Catalysts : Thoria-alumina (for aldehyde synthesis), TEMPO (for oxidations).

- Solvents : Dichloromethane, DMA, or ethanol preferred for solubility and safety.

Chemical Reactions Analysis

Types of Reactions

6-(2-Methylthiomorpholin-4-yl)pyridine-3-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: 6-(2-Methylthiomorpholin-4-yl)pyridine-3-carboxylic acid.

Reduction: 6-(2-Methylthiomorpholin-4-yl)pyridine-3-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(2-Methylthiomorpholin-4-yl)pyridine-3-carbaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: Used in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-(2-Methylthiomorpholin-4-yl)pyridine-3-carbaldehyde depends on its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methylthio group may also interact with biological molecules, affecting their function. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Pyridine-3-carbaldehyde Derivatives

The pyridine-3-carbaldehyde scaffold is a versatile intermediate in medicinal and synthetic chemistry. Substituents at the 6-position significantly alter physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Pyridine-3-carbaldehyde Derivatives

*Calculated based on structural formula.

Key Observations :

The (4-methylphenyl)sulfanyl substituent () increases lipophilicity, which may improve membrane permeability but reduce aqueous solubility relative to morpholine derivatives.

Steric Considerations :

- The thiomorpholine ring is bulkier than pyrazolyl or sulfanyl groups, which could influence binding affinity in enzyme-active sites or catalytic pockets.

Functional Group Diversity: The dual aldehyde groups in 6-(4-formylphenyl)pyridine-3-carbaldehyde () enable bifunctional reactivity (e.g., Schiff base formation), unlike the mono-aldehyde in the target compound.

Biological Activity

6-(2-Methylthiomorpholin-4-yl)pyridine-3-carbaldehyde is an organic compound notable for its unique structure, which includes a pyridine ring substituted with an aldehyde group and a morpholine ring containing a methylthio group. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly its interactions with various biological macromolecules.

Chemical Structure and Properties

The molecular formula of 6-(2-Methylthiomorpholin-4-yl)pyridine-3-carbaldehyde is C₁₁H₁₄N₂OS. The structural features that contribute to its biological activity include:

- Pyridine Ring : A common motif in many bioactive compounds.

- Aldehyde Functional Group : Capable of forming covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activities.

- Methylthio Group : May enhance interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with proteins and enzymes through the aldehyde moiety. The formation of covalent bonds can lead to inhibition of enzymatic functions, making it a candidate for further investigation in enzyme interaction studies and biochemical assays.

Antimicrobial Activity

Research has indicated that compounds similar to 6-(2-Methylthiomorpholin-4-yl)pyridine-3-carbaldehyde exhibit significant antimicrobial properties. The pyridine ring is known for its presence in numerous drugs, contributing to antibacterial and antifungal activities. For instance, derivatives with pyridyl moieties have shown promising antibacterial effects, with minimum inhibitory concentrations (MIC) below 50 µg/mL against various pathogens .

Case Studies

-

Enzyme Interaction Studies :

In vitro assays have demonstrated that 6-(2-Methylthiomorpholin-4-yl)pyridine-3-carbaldehyde can inhibit specific enzymes through covalent modification. These findings suggest potential applications in targeting diseases where enzyme inhibition is beneficial. -

Synthesis and Biological Evaluation :

A study synthesized various derivatives of pyridine-based compounds and evaluated their biological activities, including antimicrobial and antitumor effects. The results indicated that structural modifications significantly influenced their efficacy, highlighting the importance of the methylthio and morpholine groups in enhancing biological activity .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis indicates that the presence of both the morpholine ring and the methylthio group significantly enhances the biological activity of 6-(2-Methylthiomorpholin-4-yl)pyridine-3-carbaldehyde compared to other similar compounds.

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 5-Methyl-6-(4-methyl-1H-pyrazol-1-YL)pyridine-3-carbaldehyde | C₁₁H₁₁N₃O | Contains a pyrazole ring instead of morpholine |

| 2-(3-Methylthiomorpholin-4-yl)pyridine-3-carbaldehyde | C₁₁H₁₄N₂OS | Different substitution pattern on morpholine ring |

| 6-Methylpyridine-2-carboxaldehyde | C₇H₇NO | Lacks the morpholine and methylthio groups |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.